Methyl 4-methyl-3-(prop-2-enamido)benzoate
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Overview
Description
Methyl 4-methyl-3-(prop-2-enamido)benzoate: is an organic compound with the molecular formula C12H13NO3 It is a derivative of benzoic acid and features a methyl ester group, a methyl substituent on the benzene ring, and a prop-2-enamido group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-methyl-3-(prop-2-enamido)benzoate typically involves the following steps:
Starting Materials: The synthesis begins with 4-methyl-3-nitrobenzoic acid.
Reduction: The nitro group is reduced to an amine group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Amidation: The resulting amine is then reacted with acryloyl chloride to form the prop-2-enamido group.
Esterification: Finally, the carboxylic acid group is esterified using methanol and a strong acid catalyst like sulfuric acid to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems might be employed to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-methyl-3-(prop-2-enamido)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the enamido group to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring or the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines) are commonly employed.
Major Products
Oxidation: Products include carboxylic acids and other oxidized derivatives.
Reduction: Products include amines and reduced derivatives.
Substitution: Products vary depending on the substituent introduced.
Scientific Research Applications
Methyl 4-methyl-3-(prop-2-enamido)benzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-methyl-3-(prop-2-enamido)benzoate involves its interaction with specific molecular targets. The prop-2-enamido group can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The ester group can undergo hydrolysis, releasing the active benzoic acid derivative, which can further interact with biological targets.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-methyl-4-(prop-2-enamido)benzoate
- Methyl 4-methyl-3-(prop-2-ynylamido)benzoate
- Methyl 4-methyl-3-(prop-2-ynylamino)benzoate
Uniqueness
Methyl 4-methyl-3-(prop-2-enamido)benzoate is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. The presence of the prop-2-enamido group provides distinct chemical properties compared to similar compounds with different substituents.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
methyl 4-methyl-3-(prop-2-enoylamino)benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-4-11(14)13-10-7-9(12(15)16-3)6-5-8(10)2/h4-7H,1H2,2-3H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOHRXUPLMRHAIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)OC)NC(=O)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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